N-(3-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(3-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a nitrophenyl group, a tetrahydrocyclopenta[d]pyrimidinone moiety, and a sulfanylacetamide linkage
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-13(16-9-3-1-4-10(7-9)19(22)23)8-24-14-11-5-2-6-12(11)17-15(21)18-14/h1,3-4,7H,2,5-6,8H2,(H,16,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRFTUPDHLYFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydrocyclopenta[d]pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanylacetamide Group: This step may involve the reaction of the tetrahydrocyclopenta[d]pyrimidinone with a thiol reagent followed by acylation.
Attachment of the 3-Nitrophenyl Group: This can be done through a nucleophilic substitution reaction where the nitrophenyl group is introduced to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions using reagents like hydrogen gas with a metal catalyst or other reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation or reagents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential as a bioactive molecule, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: Exploration of its potential as a lead compound in drug discovery programs.
Industry
Materials Science: Use in the development of new materials with specific properties such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide: can be compared with other compounds featuring similar structural motifs such as:
Uniqueness
- Structural Features : The specific arrangement of functional groups in this compound may confer unique reactivity and properties compared to its analogs.
- Applications : Its potential applications in various fields may differ based on its unique chemical structure and reactivity.
Biological Activity
N-(3-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a nitrophenyl group and a cyclopenta[d]pyrimidinyl moiety. Its molecular formula is with a molecular weight of approximately 437.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O4S |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 946372-07-2 |
The synthesis of this compound typically involves multi-step organic reactions. The process may include the preparation of the cyclopenta[d]pyrimidinyl core followed by the introduction of the nitrophenyl and sulfanyl groups. Various reagents such as acids and bases are employed under controlled conditions to optimize yield and purity.
Research indicates that compounds similar to this compound exhibit biological activities through several mechanisms:
-
Anti-inflammatory Activity : Some studies have shown that pyrimidine derivatives can inhibit key inflammatory mediators such as COX enzymes. For instance, derivatives similar to this compound have demonstrated significant suppression of COX activity in vitro.
Compound IC50 (µM) N-(3-nitrophenyl) derivative 6.74 Diclofenac 1.10 - Antimicrobial Properties : The compound may also exhibit antimicrobial activity against various pathogens. Preliminary studies suggest effectiveness against bacterial strains.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.
Case Study 1: Anti-inflammatory Effects
A study focused on the anti-inflammatory effects of pyrimidine derivatives found that specific analogs significantly inhibited the production of prostaglandins via COX enzyme inhibition. The study utilized RAW264.7 macrophages to assess changes in mRNA levels for iNOS and COX-2 enzymes after exposure to these compounds.
Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against various bacterial strains. The findings indicated notable inhibition zones in agar diffusion assays compared to control compounds.
Q & A
Basic Research Questions
Q. How can the synthesis of N-(3-nitrophenyl)-2-({2-oxo-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide be optimized for higher yields?
- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance nucleophilic substitution between the cyclopenta[d]pyrimidin-4-yl thiol and bromoacetamide intermediates. Use inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanyl group. Recrystallization in DMSO or methanol can improve purity .
- Data : For analogous compounds, yields of 75–85% are achieved via stepwise coupling and purification (e.g., column chromatography with ethyl acetate/hexane gradients) .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for nitrophenyl groups) and cyclopenta[d]pyrimidine protons (δ 5.5–6.5 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~400–450) and fragmentation patterns .
- IR : Validate carbonyl (C=O, ~1680–1720 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
Q. What preliminary assays are recommended to evaluate biological activity?
- Methodology : Screen for enzyme inhibition (e.g., kinases, cyclooxygenases) using fluorescence-based assays or molecular docking. Cytotoxicity can be tested via MTT assays on cancer cell lines (IC₅₀ values) .
Advanced Research Questions
Q. How do crystallographic studies resolve ambiguities in molecular conformation?
- Methodology : Perform single-crystal X-ray diffraction to determine dihedral angles between the nitrophenyl and pyrimidine rings. Intramolecular hydrogen bonds (e.g., N–H⋯O/N) stabilize planar conformations, as seen in N-(chlorophenyl)-pyrimidinyl acetamide analogs .
- Data : For structurally similar compounds, torsion angles of 42–68° between aromatic systems are observed, influencing bioactivity .
Q. How can regioselectivity challenges in sulfanyl group introduction be addressed?
- Methodology : Use protecting groups (e.g., tert-butyl for amines) during thiolation. Computational modeling (DFT) predicts reactive sites on the pyrimidine ring, guiding selective substitution .
- Contradiction : Some analogs show competing S- vs. N-alkylation; adjusting pH (basic conditions favor thiolate formation) improves selectivity .
Q. What strategies mitigate discrepancies in elemental analysis vs. spectroscopic data?
- Case Study : If C/N/S percentages deviate (e.g., ΔC > 0.5%), confirm purity via HPLC (>98%) and repeat combustion analysis. Hydrate/solvate formation (e.g., DMSO adducts) may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
